molecular formula C22H19FN2O4S2 B2868266 (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-34-5

(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2868266
CAS No.: 894684-34-5
M. Wt: 458.52
InChI Key: QLTASOINGYEGED-NDENLUEZSA-N
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Description

This compound, (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol receptor in the peripheral nervous system, and its modulation is a significant area of investigation for managing cold-allodynia and neuropathic pain conditions. By selectively inhibiting TRPM8, this compound serves as a critical pharmacological tool for elucidating the channel's role in sensory transduction and for validating its therapeutic potential in preclinical models of pain. Furthermore, research has expanded beyond neurology, as TRPM8 expression is documented in various cancers, including prostate and pancreatic malignancies. Its role in cancer cell proliferation, migration, and survival makes this antagonist a valuable probe for exploring novel oncology pathways. Studies utilizing this compound help to dissect the complex signaling mechanisms downstream of TRPM8 activation and assess the channel as a potential target for antineoplastic strategies. The specific molecular structure of this thienothiazine derivative is designed for high-affinity binding, providing researchers with a reliable agent for in vitro characterization of TRPM8 function and in vivo proof-of-concept studies.

Properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[(2-methoxy-5-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-14-3-8-19(29-2)17(11-14)24-12-20-21(26)22-18(9-10-30-22)25(31(20,27)28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTASOINGYEGED-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894688-76-7, is a thienothiazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN2O4S2C_{22}H_{19}FN_{2}O_{4}S_{2} with a molecular weight of 458.5 g/mol. The compound features a thieno[3,2-c][1,2]thiazine core which is known for its diverse biological activities.

PropertyValue
Molecular Formula C22H19FN2O4S2
Molecular Weight 458.5 g/mol
CAS Number 894688-76-7

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising pharmacological effects:

Anticancer Activity

Studies have demonstrated that thienothiazine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research suggests that thienothiazine derivatives possess antimicrobial properties. The compound has been tested against several bacterial strains and exhibited notable inhibitory effects. This activity is attributed to the ability of the thiazine ring to interact with microbial enzymes and disrupt cellular functions.

Anti-inflammatory Effects

Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry found that a closely related thienothiazine derivative showed IC50 values in the micromolar range against various cancer cell lines, indicating substantial anticancer potential .
  • Antimicrobial Research : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective bactericidal activity with minimal inhibitory concentrations (MICs) lower than standard antibiotics .
  • Inflammation Model : A preclinical model demonstrated that these compounds could reduce inflammation markers in induced arthritis models, suggesting their utility in treating chronic inflammatory conditions .

The precise mechanism of action for (3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide remains an area of active research. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It could modulate key signaling pathways associated with inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several fluorinated heterocyclic derivatives. A key analogue is (3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (PubChem ID referenced in ). Key differences include:

  • Substituent on the phenylamino group: The target compound has a 2-methoxy-5-methylphenyl group, while the analogue in uses a 2-fluorophenyl group.
  • Benzyl substitution : The target compound’s 4-fluorobenzyl group vs. the analogue’s 4-methylbenzyl group. Fluorine’s electronegativity could improve metabolic stability relative to the methyl group .

Computational Similarity Analysis

emphasizes the use of Tanimoto and Dice similarity metrics to compare molecular structures. Applying these metrics to the target compound and its analogues would quantify shared pharmacophoric features:

  • Tanimoto index (MACCS/Morgan fingerprints): Likely high (>0.7) due to the conserved thiazinone core and fluorinated substituents.
  • Dice index: May highlight differences in the aminomethylene side chains, particularly the methoxy vs. fluoro groups .

Preparation Methods

Thieno[3,2-c]Thiazine Core Construction

The core is synthesized via a three-step sequence (Table 1):

Step 1: Thiophene Sulfonamide Formation
5-Chlorothiophene-2-sulfonamide is reacted with 3-methoxypropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 2-(3-methoxypropyl)-5-chlorothiophene-2-sulfonamide (89% yield).

Step 2: Cyclization to Thiazine
The sulfonamide undergoes cyclization using NaH in THF at −40°C, forming the thieno[3,2-c]thiazine ring. This step achieves 92% yield with <5% dimerization.

Step 3: Sulfone Oxidation
Treatment with m-CPBA (2.2 equiv) in dichloromethane oxidizes the sulfonamide to the 2,2-dioxide (95% purity by HPLC).

Table 1: Core Synthesis Optimization

Step Reagent Solvent Temp (°C) Yield (%) Purity (%)
1 K₂CO₃ DMF 60 89 98
2 NaH THF −40 92 95
3 m-CPBA CH₂Cl₂ 25 85 95

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is appended via N-alkylation (Figure 1):

  • The core thiazine (1 equiv) is deprotonated with LDA (−78°C, THF).
  • 4-Fluorobenzyl bromide (1.2 equiv) is added dropwise, followed by warming to 25°C.
  • Purification by silica chromatography (EtOAc/hexane) yields the mono-alkylated product (78%).

Key Challenge : Over-alkylation is minimized by maintaining stoichiometric control.

Condensation with 2-Methoxy-5-Methylaniline

The (2-methoxy-5-methylphenyl)amino methylene group is introduced via Schiff base formation :

  • The keto-thiazine (1 equiv) and 2-methoxy-5-methylaniline (1.1 equiv) are refluxed in ethanol with glacial acetic acid (5 mol%).
  • The Z-isomer is selectively formed (95:5 Z:E ratio) due to steric hindrance, confirmed by NOESY.
  • Crystallization from methanol affords the final compound in 82% yield (HPLC purity >99%).

Mechanistic Insight : The reaction proceeds via a six-membered transition state, favoring the Z-configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.38–7.12 (m, 4H, Ar-H), 4.58 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
  • LC-MS : [M+H]⁺ = 474.5 (calc. 474.5).
  • IR : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration and planar thiazine ring (Figure 2).

Process Optimization and Scale-Up

Solvent Screening

Ethanol outperforms DMF or THF in the condensation step, reducing byproduct formation by 40%.

Catalysis

Boric acid (2 mol%) accelerates Schiff base formation, cutting reaction time from 12 h to 4 h.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (vs. industry average 50).
  • E-factor : 18 kg waste/kg product.

Industrial Applications and Patents

The synthesis is protected under Patent WO2022056100A1, emphasizing the use of cost-effective intermediates like 4-fluorobenzyl bromide. A pilot-scale batch (50 kg) achieved 76% yield, demonstrating scalability.

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